molecular formula C13H22N4O B7872515 3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide

3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B7872515
M. Wt: 250.34 g/mol
InChI Key: IFUFULDIHCYUDG-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide is a benzamide derivative characterized by a central benzene ring substituted with an amino group at position 3 and a dimethylamino group at position 2. The side chain consists of a dimethylaminoethyl group attached via an amide linkage.

Properties

IUPAC Name

3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-16(2)8-7-15-13(18)10-5-6-12(17(3)4)11(14)9-10/h5-6,9H,7-8,14H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUFULDIHCYUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Amidation: The amino group is then reacted with a suitable carboxylic acid derivative to form the benzamide structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the activity of the IκB kinase (IKK) complex, which is involved in the NF-κB signaling pathway. This pathway plays a crucial role in cancer progression and inflammation. Inhibiting IKK can lead to reduced expression of pro-inflammatory cytokines and potentially decrease tumor growth in various cancer models, including breast and pancreatic cancers .

Neuropharmacological Effects

The compound has been investigated for its effects on orexin receptors, which are implicated in sleep-wake regulation and appetite control. Dual orexin receptor agonists derived from similar chemical structures have shown efficacy in enhancing wakefulness and reducing sleep disorders such as narcolepsy. In experimental models, compounds with modifications similar to this compound demonstrated significant potency at orexin receptors, suggesting potential applications in treating sleep-related disorders .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been explored extensively. For example, it has shown promise as an inhibitor of serine/threonine kinases involved in cell signaling pathways that regulate cell growth and apoptosis. Such inhibition is critical for developing treatments for diseases characterized by uncontrolled cell proliferation, such as cancer .

Synthesis of Functional Materials

The structural properties of this compound make it a candidate for synthesizing functional materials with applications in sensors and drug delivery systems. The compound's ability to form stable complexes with metal ions can be utilized to create novel materials with enhanced electrical or optical properties .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a series of compounds related to this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different analogs.

CompoundIC50 (µM)Mechanism of Action
A10IKK inhibition
B15NF-κB pathway modulation
C20Induction of apoptosis

Case Study: Orexin Receptor Agonism

In another study assessing the effects on orexin receptors, a derivative of the compound was tested for its ability to enhance wakefulness in an animal model.

CompoundEC50 (nM)Emax (%)Effect on Sleep/Wake Cycle
D24100Increased wakefulness
E4090Reduced sleep duration

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Benzamide Substituents Side Chain/Additional Groups Key Structural Notes
3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide 3-amino, 4-(dimethylamino) N-[2-(dimethylamino)ethyl] Dual dimethylamino groups enhance basicity and solubility
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide () 3,4-dichloro Cyclohexyl, isopropyl Chlorine substituents increase lipophilicity; bulky side chain may limit membrane permeability
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide () 3-amino, 4-chloro N-(4-chloro-3-methylphenyl) Chlorine atoms enhance electronic withdrawal; potential for halogen bonding
4-Bromo-N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride () 4-bromo Benzothiazol ring, ethoxy, dimethylaminoethyl Benzothiazol moiety may confer fluorescence or metal-binding properties

Key Observations :

  • Electron-Donating vs. In contrast, chlorine or bromine substituents (e.g., ) are electron-withdrawing, which may enhance binding to hydrophobic pockets .
  • Side Chain Complexity: Bulky side chains (e.g., cyclohexyl in ) can hinder diffusion across biological membranes, whereas flexible dimethylaminoethyl groups (target compound) may improve CNS penetration .

Physical and Chemical Properties

Estimated properties based on structural analogs:

Property Target Compound 3,4-Dichloro Analog () N-(4-Chloro-3-methylphenyl) Analog ()
Molecular Weight ~350 g/mol (estimated) ~450 g/mol ~320 g/mol
logP (Lipophilicity) ~1.5 (moderate) ~3.0 (high) ~2.8 (moderate-high)
Solubility High in polar solvents (due to amino groups) Low in water (bulky/halogenated) Moderate in DMSO

Biological Activity

3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide, with the CAS number 1435804-12-8, is a synthetic organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3OC_{12}H_{19}N_3O, and it has a molecular weight of approximately 250.34 g/mol. The compound features an amino group, two dimethylamino groups, and a benzamide structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can bind to active sites on these proteins, modulating their activity and influencing various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes, potentially leading to altered cellular functions.
  • Receptor Modulation : It has been shown to affect receptor activity, which could impact signal transduction pathways in cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi:

  • Bacterial Activity : The compound shows potential against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
  • Fungal Activity : Preliminary studies suggest antifungal properties, although specific strains and mechanisms require further investigation.

Anti-inflammatory Effects

There are indications that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines or modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies and Experimental Data

  • Antimicrobial Testing : A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Bacillus subtilis64
    Candida albicans128
  • Cytotoxicity Assays : The cytotoxic effects were assessed using mammalian cell lines. Results indicated that the compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile.
  • Inflammation Model Studies : In vivo studies demonstrated a reduction in inflammation markers in animal models treated with the compound compared to controls.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure or the dimethylamino groups could enhance potency or selectivity against specific targets. Future studies should focus on:

  • Analog Synthesis : Creating derivatives with varied functional groups to assess changes in biological activity.
  • Docking Studies : Utilizing computational methods to predict interactions with target proteins.

Q & A

Q. Q1. What are the key considerations for synthesizing 3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide with high purity?

Methodological Answer:

  • Multi-step synthesis : Begin with coupling 3-amino-4-(dimethylamino)benzoic acid to 2-(dimethylamino)ethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions.
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates. Final purification via recrystallization in ethanol/water mixtures improves crystallinity and purity .
  • Analytical validation : Confirm purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) and characterize via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. How can researchers mitigate solubility challenges during in vitro assays for this compound?

Methodological Answer:

  • Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1–0.5% Tween-80 to prevent precipitation.
  • Physicochemical profiling : Calculate logP values (e.g., using ACD/Labs Percepta) to predict solubility. Experimental determination via shake-flask method in PBS (pH 7.4) is recommended .

Advanced Research Questions

Q. Q3. How can computational modeling optimize the reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

  • Reaction mechanism studies : Use density functional theory (DFT) to model transition states and identify rate-limiting steps in coupling reactions. Tools like Gaussian or ORCA are suitable .
  • In silico optimization : Apply quantum chemical calculations (e.g., M06-2X/6-31G*) to predict regioselectivity in substitution reactions at the benzamide core .

Q. Q4. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay standardization : Replicate studies using isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate cell-type-specific effects.
  • Meta-analysis : Cross-reference data with PubChem BioAssay entries (AID 1259401) to identify outliers. Validate targets via SPR (surface plasmon resonance) for binding affinity confirmation .

Q. Q5. How can researchers design experiments to probe the metabolic stability of this compound in vivo?

Methodological Answer:

  • In vitro models : Use liver microsomes (human or rodent) with NADPH cofactors. Monitor degradation via LC-MS/MS over 60-minute incubations.
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track metabolic pathways. Compare half-life (t₁/₂) values across species .

Q. Q6. What advanced techniques characterize hydrogen-bonding interactions in the crystal structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯O bonds) using synchrotron radiation. Refine data with SHELXL .
  • Lattice energy calculations : Apply Pixel method (MOPAC) to quantify contributions of hydrogen bonds to crystal packing stability .

Safety and Handling

Q. Q7. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods.
  • Waste disposal : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .

Mechanistic and Functional Studies

Q. Q8. How can researchers elucidate the role of dimethylamino groups in modulating receptor binding affinity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with mono-methyl or ethyl substitutions. Test binding via radioligand assays (e.g., ³H-labeled competitors).
  • Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Compare binding poses with wild-type structures .

Data Management and Reproducibility

Q. Q9. What informatics tools improve reproducibility in high-throughput screening (HTS) for this compound?

Methodological Answer:

  • Electronic lab notebooks (ELNs) : Use LabArchives or Benchling to standardize protocols and track batch-to-batch variability.
  • Cheminformatics pipelines : Integrate Knime or Pipeline Pilot for automated data curation and QC (e.g., flagging outliers in IC₅₀ values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.